Cyclopentyl(4-methoxyphenyl)methanamine
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Overview
Description
Cyclopentyl(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO. It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl(4-methoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethylamine with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation over a palladium catalyst can also be employed to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentyl(4-methoxyphenyl)ketone or Cyclopentyl(4-methoxyphenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(4-methoxyphenyl)methanol
- Cyclopentyl(4-methoxyphenyl)ketone
- Cyclopentyl(4-methoxyphenyl)carboxylic acid
Uniqueness
Cyclopentyl(4-methoxyphenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanamine moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from structurally similar compounds .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10,13H,2-5,14H2,1H3 |
InChI Key |
MXCXFNDZRCOLQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCC2)N |
Origin of Product |
United States |
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